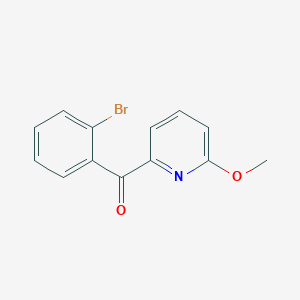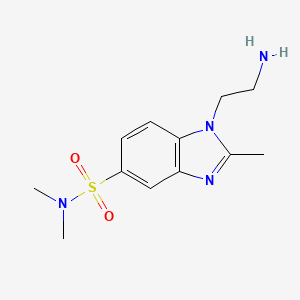
1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
1-((Tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring, a tetrahydrofuran moiety, and a carboxylic acid group, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps. One common approach is the reaction of tetrahydrofuran-3-ylmethylamine with appropriate reagents to form the pyrazole ring. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of continuous flow chemistry and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((Tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be tailored to produce different derivatives and analogs of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include various derivatives of the pyrazole ring, modified tetrahydrofuran moieties, and carboxylic acid derivatives. These products can be further utilized in research and industrial applications.
Applications De Recherche Scientifique
1-((Tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may serve as a ligand for biological receptors or as a probe in biochemical assays.
Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.
Industry: The compound can be used in the production of materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
1-(Tetrahydrofuran-3-yl)ethan-1-amine: This compound shares the tetrahydrofuran moiety but differs in the functional groups attached.
3-Aminomethyl-tetrahydrofuran: Another related compound with a similar structure but different substitution pattern.
Uniqueness: 1-((Tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carboxylic acid is unique due to its combination of the pyrazole ring, tetrahydrofuran group, and carboxylic acid functionality. This combination provides distinct chemical properties and reactivity compared to similar compounds.
Propriétés
IUPAC Name |
1-(oxolan-3-ylmethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c12-9(13)8-3-10-11(5-8)4-7-1-2-14-6-7/h3,5,7H,1-2,4,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKYQQWGJAWMGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-Methylindole-2-carbonyl)amino]acetic acid](/img/structure/B1531183.png)






![1-[1-(2-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B1531193.png)



![2-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B1531201.png)
![{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol](/img/structure/B1531204.png)

